N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline
Overview
Description
N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline: is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a benzyloxy and nitro-substituted aniline
Mechanism of Action
The mode of action of such compounds often involves interactions with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of the nitro group might also allow for possible redox reactions within the biological system .
The bioavailability and pharmacokinetics of the compound would depend on various factors such as its solubility, stability, and permeability across biological membranes. These properties can be influenced by the compound’s molecular structure and the presence of functional groups .
The environmental factors such as pH, temperature, and presence of other biomolecules can also influence the compound’s stability, solubility, and overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form the benzo[d][1,2,3]triazole ring.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.
Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Coupling Reaction: Finally, the triazole and the nitrated aniline are coupled using a suitable linker, often under basic conditions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The triazole ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, benzyl halides.
Coupling: Palladium catalysts, boronic acids, or alkenes.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
Chemistry
In chemistry, N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors that interact with triazole rings.
Medicine
Medicinally, derivatives of this compound could be explored for their potential as antimicrobial or anticancer agents. The presence of the nitro group and the triazole ring suggests that it could interact with biological macromolecules in unique ways.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for the fine-tuning of these properties through chemical modifications.
Comparison with Similar Compounds
Similar Compounds
N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(methoxy)-2-nitroaniline: Similar structure but with a methoxy group instead of a benzyloxy group.
N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the benzyloxy and nitro groups in N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline provides distinct electronic and steric properties that can be exploited in various applications. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-nitro-4-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)20-12-16(28-13-15-6-2-1-3-7-15)10-11-17(20)21-14-24-19-9-5-4-8-18(19)22-23-24/h1-12,21H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSEXNUIZGDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)NCN3C4=CC=CC=C4N=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166618 | |
Record name | N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-52-3 | |
Record name | N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.